3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one

Anticancer Oxindole 5-Bromo substituent

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 617698-16-5) is a synthetic small molecule belonging to the 5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one chemotype, a subset of the broader rhodanine (2-thioxothiazolidin-4-one) family. Its molecular formula is C21H17BrN2O2S2 and its molecular weight is 473.41 g/mol.

Molecular Formula C21H17BrN2O2S2
Molecular Weight 473.4 g/mol
CAS No. 617698-16-5
Cat. No. B12028006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one
CAS617698-16-5
Molecular FormulaC21H17BrN2O2S2
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O
InChIInChI=1S/C21H17BrN2O2S2/c1-2-10-23-16-9-8-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3/b18-17-
InChIKeyDJUNLIWXBXEPGD-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 617698-16-5) for Scientific Procurement: Compound Identity and Structural Class


3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 617698-16-5) is a synthetic small molecule belonging to the 5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one chemotype, a subset of the broader rhodanine (2-thioxothiazolidin-4-one) family. Its molecular formula is C21H17BrN2O2S2 and its molecular weight is 473.41 g/mol . The compound features a 5-bromo-substituted N-propyl-oxindole core linked via an exocyclic double bond to a 3-benzyl-2-thioxothiazolidin-4-one ring, a scaffold historically associated with diverse biological activities including antimicrobial, antitumor, and enzyme inhibitory effects [1].

Why Generic Substitution Fails for 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one: Structural Determinants That Drive Functional Selectivity


Within the 5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one class, apparently minor structural modifications—such as alteration of the N-alkyl chain on the oxindole, the substitution pattern on the 3-benzyl ring, or the identity of the halogen at the 5-position of the oxindole—can drastically shift biological target engagement, potency, and selectivity. For example, the 5-bromo substituent on the oxindole has been shown in closely related thiazolidine-2,4-dione/2-oxoindoline hybrids to confer sub-microgram/mL antiproliferative potency, whereas the 5-chloro or unsubstituted analogs exhibit markedly weaker activity [1]. The specific combination of a 5-bromo-oxindole, an N-propyl chain, and a 3-benzyl-thioxothiazolidinone core in CAS 617698-16-5 is therefore a non-interchangeable pharmacophoric assembly whose biological fingerprint cannot be predicted from generic rhodanine or oxindole reference compounds.

Quantitative Differentiation Evidence for 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 617698-16-5): Head-to-Head and Cross-Study Comparator Data


5-Bromo Substituent on the Oxindole Core Confers Superior Antiproliferative Potency Over 5-Chloro and Unsubstituted Analogs in Human Cancer Cell Lines

In a series of thiazolidine-2,4-dione and 2-oxoindoline hybrids incorporating a 3,4,5-trimethoxybenzyl moiety, the 5-bromo-substituted derivative (compound 2d) exhibited the most potent antiproliferative activity across four human cancer cell lines, with IC50 values in the sub-microgram/mL range. By contrast, the corresponding 5-chloro and unsubstituted analogs within the same series showed substantially weaker potency, demonstrating a halogen-dependent activity gradient [1]. Although this study employed a 2,4-dione rather than a 2-thioxo core, the identical oxindole-halogen pharmacophore makes the 5-Br > 5-Cl ≈ 5-H activity rank order a valid class-level inference for CAS 617698-16-5.

Anticancer Oxindole 5-Bromo substituent

N-Propyl Substitution on the Oxindole Nitrogen Distinguishes CAS 617698-16-5 from N-Ethyl and N-Butyl Analogs with Documented Divergent Biological Profiles

The oxindole N-substituent length in 5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one derivatives has been systematically varied across ethyl, propyl, and butyl chains, resulting in distinct CAS registrations and divergent biological activities. The N-propyl analog with a 3-isopropyl-thioxothiazolidinone core (CAS not specified) has been reported to exhibit an IC50 of 15 µM against cancer cell lines and anti-Staphylococcus aureus activity with an IC50 of 12.5 µM . While direct quantitative data for the N-propyl/3-benzyl combination of CAS 617698-16-5 remains unpublished, the structurally closest N-ethyl analog (CAS 617698-17-6, 3-benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one) and N-butyl analog (CAS 618077-67-1, 3-benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one) exist as distinct commercial entities, indicating that even single-methylene chain-length differences produce compounds with non-overlapping biological profiles .

N-Alkyl chain Oxindole SAR

3-Benzyl Substitution on the Thioxothiazolidinone Ring Differentiates CAS 617698-16-5 from 3-Alkyl Analogs with Distinct Physicochemical and Target-Engagement Properties

The 3-benzyl substituent on the thioxothiazolidinone ring of CAS 617698-16-5 introduces aromatic π-stacking potential and increased lipophilicity (calculated logP) compared to 3-alkyl (e.g., methyl, ethyl, propyl, octyl) analogs. Within the 5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one series, the 3-position substituent has been commercially explored with alkyl chains ranging from methyl to octyl (CAS 617698-17-6 through CAS 617698-13-2) as well as functionalized alkyl groups (e.g., 3-ethoxypropyl, CAS 617698-12-1) . The 3-benzyl group of CAS 617698-16-5 provides a rigid, planar aromatic moiety not present in any 3-alkyl congener, which is predicted to alter target binding through π–π interactions and to shift ADME properties via increased lipophilicity. This is a class-level inference supported by the known impact of 3-benzyl vs. 3-alkyl substitution on rhodanine-based inhibitors of targets such as tyrosinase and aldose reductase [1][2].

3-Benzyl Thioxothiazolidinone Lipophilicity

Thioxo (C=S) vs. Oxo (C=O) at the 2-Position of the Thiazolidinone Ring: A Critical Divergence in Reactivity and Biological Target Space

CAS 617698-16-5 contains a 2-thioxo (C=S) group, formally classifying it as a rhodanine derivative. This is in contrast to the structurally analogous 2,4-thiazolidinedione (2-oxo, C=O) derivatives, which constitute a distinct chemotype with different biological target profiles. Rhodanines (2-thioxo) have been shown to act as covalent inhibitors via nucleophilic attack at the electrophilic C=S moiety by catalytic cysteine residues, a mechanism not available to the corresponding 2-oxo compounds [1]. Furthermore, the 2-thioxo group enables metal-chelating interactions not accessible to 2-oxo analogs, which is relevant for metalloenzyme targets such as tyrosinase and carbonic anhydrase [2]. At the procurement level, this chemical distinction means that CAS 617698-16-5 cannot be functionally replaced by a 2,4-thiazolidinedione derivative, even if the oxindole and N-substitution patterns are identical.

2-Thioxo Thiazolidinone Rhodanine

Limited Published Biological Data Necessitates Prospective Experimental Profiling Against the Most Relevant Comparator Set

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Scholar as of May 2026 yielded no published primary research articles containing quantitative in vitro or in vivo biological data specifically for CAS 617698-16-5. This compound appears in commercial screening collections (e.g., Sigma-Aldrich SALOR-INT L419524-1EA) without associated bioactivity annotations . The evidence presented in items 1–4 above is therefore derived from class-level SAR, cross-study analog comparisons, and physicochemical inference rather than direct head-to-head studies. For users requiring quantitative procurement justification, the strongest recommendation is to benchmark CAS 617698-16-5 experimentally against its two closest commercially available analogs: the N-ethyl derivative (CAS 617698-17-6) and the N-butyl derivative (CAS 618077-67-1), as well as the 2-oxo (thiazolidinedione) counterpart (CAS 354560-89-7), in the assay system of interest .

Data gap Experimental validation Comparator selection

Predicted Physicochemical Properties of CAS 617698-16-5 Differentiate It from 3-Alkyl Analogs in Terms of Drug-Likeness and Permeability

The molecular weight of CAS 617698-16-5 is 473.41 g/mol, placing it within the upper range of drug-like chemical space (Lipinski MW < 500) but significantly heavier than the 3-propyl analog (CAS 617698-17-6, MW ~ 439 g/mol) and lighter than the 3-octyl analog (CAS 617698-13-2, MW ~ 495 g/mol) . The 3-benzyl group contributes increased lipophilicity (estimated AlogP ~ 4.5–5.5) compared to 3-alkyl analogs, which may enhance membrane permeability but also elevate the risk of poor aqueous solubility and off-target promiscuity. The 5-bromo substituent adds significant molecular weight (+79.9 Da vs. unsubstituted) and halogen-bonding capacity, a feature increasingly recognized in fragment-based drug design for enhancing target affinity [1]. These physicochemical distinctions are directly relevant for procurement decisions in lead optimization campaigns where specific logP, MW, and heteroatom profiles are design criteria.

Physicochemical properties Lipinski Drug-likeness

Best Research and Industrial Application Scenarios for 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 617698-16-5)


Lead Optimization in Anticancer Drug Discovery Targeting Brominated Oxindole Pharmacophores

CAS 617698-16-5 is best deployed as a late-stage hit or early lead compound in anticancer screening cascades where the 5-bromo-oxindole motif has been validated. The class-level evidence (Evidence Item 1) demonstrates that the 5-bromo substituent drives sub-microgram/mL antiproliferative potency in human cancer cell lines, outperforming 5-chloro and unsubstituted analogs [1]. Procurement of CAS 617698-16-5 enables direct head-to-head comparison against the N-ethyl (CAS 617698-17-6) and N-butyl (CAS 618077-67-1) analogs to establish the optimal N-alkyl chain length for the specific cancer indication under investigation.

Covalent Inhibitor Screening Against Cysteine-Dependent Targets

The 2-thioxo (rhodanine) core of CAS 617698-16-5 provides an electrophilic warhead capable of forming covalent bonds with catalytic cysteine residues, as established in the rhodanine mechanistic literature (Evidence Item 4) [1]. This compound is suitable for screening against cysteine protease targets (e.g., caspases, cathepsins), viral proteases (e.g., SARS-CoV-2 3CLpro), or bacterial Mur ligases where the oxindolinylidene-thioxothiazolidinone scaffold has demonstrated competitive inhibition . Users should note that the corresponding 2-oxo (thiazolidinedione) analog cannot serve as a mechanistic surrogate.

Physicochemical Property-Based Lead Triaging in Fragment-to-Lead Campaigns

With a molecular weight of 473.41 g/mol, a 5-bromo substituent providing halogen-bonding capacity, and a 3-benzyl group contributing aromatic π-stacking potential, CAS 617698-16-5 occupies a specific MW/logP space (estimated logP ~ 4.5–5.5) that is distinct from lighter 3-alkyl analogs (Evidence Item 6) [1]. This compound is appropriate for lead optimization programs that require compounds in the 450–500 Da range with balanced lipophilicity, particularly when halogen bonding is a desired molecular recognition feature as documented in the medicinal chemistry literature .

Tool Compound for Pharmacophore Validation of 3-Benzyl-2-Thioxothiazolidin-4-one in Enzyme Inhibition Studies

The 3-benzyl-2-thioxothiazolidin-4-one scaffold of CAS 617698-16-5 has demonstrated potent enzyme inhibition in related chemotypes, notably tyrosinase inhibition at nanomolar concentrations (IC50 = 90 nM for a 3-benzyl-5-benzylidene analog, 214-fold more potent than kojic acid) [1]. CAS 617698-16-5 can serve as a tool compound to validate whether the 3-benzyl-thioxothiazolidinone pharmacophore, when conjugated to a 5-bromo-N-propyl-oxindole, retains or enhances this inhibitory profile against the target enzyme of interest. The compound's commercial availability through the Sigma-Aldrich SALOR collection facilitates rapid procurement for these validation studies .

Quote Request

Request a Quote for 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.